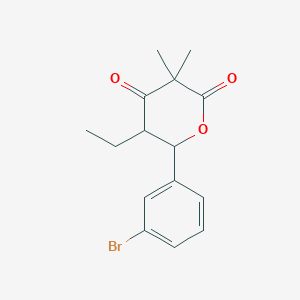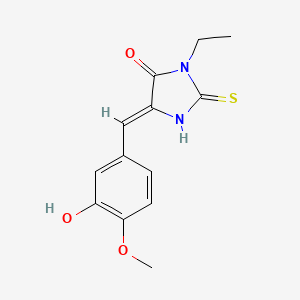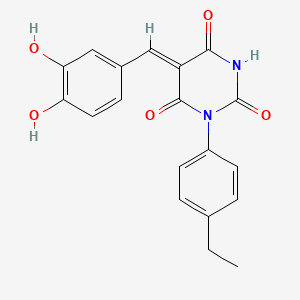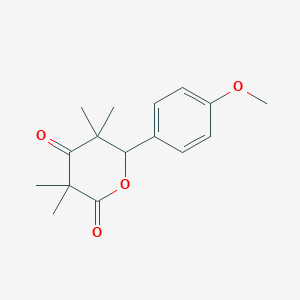
6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione, also known as BDP, is a synthetic compound that has gained significant attention in scientific research. BDP is a member of the pyranone family and has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione is not fully understood, but it is believed to act through multiple pathways. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, contributing to the anti-cancer activity of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione also inhibits the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. Inhibition of NF-κB leads to the suppression of pro-inflammatory cytokines, contributing to the anti-inflammatory activity of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione.
Biochemical and Physiological Effects:
6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to have a variety of biochemical and physiological effects. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to induce apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting NF-κB activity. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione in lab experiments is its high potency and selectivity. 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to exhibit potent anti-cancer and anti-inflammatory activity at low concentrations. Another advantage of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione is its relatively low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione. One area of interest is the development of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione with other anti-cancer and anti-inflammatory agents. In addition, further studies are needed to elucidate the precise mechanism of action of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione and its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders.
Méthodes De Synthèse
6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione can be synthesized by reacting 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then treated with acid to yield 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione. The synthesis of 6-(3-bromophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione is a multistep process and requires careful optimization of reaction conditions to obtain high yields and purity.
Propriétés
IUPAC Name |
6-(3-bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c1-4-11-12(9-6-5-7-10(16)8-9)19-14(18)15(2,3)13(11)17/h5-8,11-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQODTAZBDZLKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC(=O)C(C1=O)(C)C)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915770.png)
![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5915778.png)
![5-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915781.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915789.png)


![4-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5915806.png)
![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5915814.png)
![1-(2,3-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5915824.png)
![4-[4-(5-bromo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915839.png)
![3-(4-chloro-3-nitrophenyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5915840.png)
![4-[4-(4-chlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915854.png)